molecular formula C20H20N6O2 B2537066 2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide CAS No. 2034577-25-6

2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide

Cat. No.: B2537066
CAS No.: 2034577-25-6
M. Wt: 376.42
InChI Key: RZWUYDUEOGRVMR-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Probe Development

Researchers have developed imidazo[1,2-α]pyridines as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT. These compounds, including variations with high affinity and selectivity towards PBR, were synthesized for in vivo studies, indicating their utility in neurological research and imaging (Katsifis et al., 2000).

Insecticidal Applications

A study explored the synthesis of various heterocycles, including pyrrole, pyridine, and benzo[d]imidazole derivatives, from a precursor related to the chemical . These compounds were evaluated for their insecticidal properties against the cotton leafworm, showcasing the compound's potential in agricultural applications (Fadda et al., 2017).

Anti-Cancer Research

A novel precursor for synthesizing imidazo[5,4-f]benzimidazole(imino)quinone was prepared, targeting the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors. This approach aimed at increasing binding affinity to NQO1, suggesting potential applications in cancer treatment research (Shareef & Shareef, 2021).

Kinase Inhibition and Anticancer Activities

A compound, KX2-391, was identified as a highly selective inhibitor for the Src substrate binding site, leading to the synthesis and evaluation of N-benzyl substituted acetamide derivatives for Src kinase inhibitory activities. These compounds were also assessed for their anticancer activities, demonstrating the compound's relevance in cancer therapy (Fallah-Tafti et al., 2011).

Modulation of GABAA Receptors

Imidazolones and pyrrolones were synthesized and tested for their anxiolytic properties via modulation of GABAA receptor response. These compounds showed pharmacological activity without the typical side effects of benzodiazepine receptor agonists, highlighting their potential in developing safer anxiolytics (Grunwald et al., 2006).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on the specific derivative and its biological target. For example, some benzimidazole derivatives have been found to inhibit the key brain-associated human carbonic anhydrase isoform hCA VII, a promising target for the treatment of neuropathic pain .

Future Directions

Benzimidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on designing more potent and selective inhibitors of specific biological targets, such as hCA II and VII .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(5-morpholin-4-yl-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-19(12-26-13-22-15-3-1-2-4-18(15)26)23-17-11-16-14(5-6-21-16)24-20(17)25-7-9-28-10-8-25/h1-6,11,13,21H,7-10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWUYDUEOGRVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=N2)C=CN3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.